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Compound of Interest

Compound Name: N-(benzyloxy)-2-chloroacetamide

Cat. No.: B3371560 Get Quote

For researchers and professionals in drug development and proteomics, the selection of

appropriate reagents is critical for experimental success and fiscal prudence. N-(benzyloxy)-2-
chloroacetamide, a derivative of chloroacetamide, serves as a key alkylating agent, primarily

for the modification of cysteine residues in proteins. This guide provides a detailed cost-benefit

analysis of N-(benzyloxy)-2-chloroacetamide, comparing it with its common alternative,

iodoacetamide, and offering insights into its applications, performance, and economic

implications.

Cost and Availability
The economic viability of a reagent is a primary consideration in experimental design. While

direct pricing for N-(benzyloxy)-2-chloroacetamide can vary, its structural analog, N-benzyl-2-

chloroacetamide, provides a reasonable proxy for cost estimation. The following table

compares the approximate costs of N-benzyl-2-chloroacetamide and the widely used

alternative, iodoacetamide. Prices are based on listings from various chemical suppliers and

may fluctuate.
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Reagent Purity Quantity
Approximate
Price (USD)

Price per Gram
(USD)

N-Benzyl-2-

chloroacetamide
97% 1 g $36.32 - $49.99 $36.32 - $49.99

97% 5 g ~$60.00 ~$12.00

97% 25 g ~$150.00 ~$6.00

Iodoacetamide 98% 5 g $59.65 - $115.39 $11.93 - $23.08

98% 100 g $637.65 $6.38

98% 500 g $1,407.50 $2.82

Note: Prices are indicative and subject to change based on the supplier and market conditions.

From a cost perspective, for smaller quantities, N-benzyl-2-chloroacetamide appears to be

more expensive per gram than iodoacetamide. However, as the quantity increases, the price

per gram becomes more comparable.

Performance in Proteomics: A Comparative Analysis
The primary application of N-(benzyloxy)-2-chloroacetamide and its analogs is the alkylation

of cysteine residues in proteins, a crucial step in proteomics workflows to prevent the

reformation of disulfide bonds after reduction. The performance of chloroacetamides is often

compared to that of iodoacetamide.
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Feature
2-Chloroacetamide
(Analog)

Iodoacetamide References

Primary Function
Alkylation of reduced

cysteine residues

Alkylation of reduced

cysteine residues
[1][2]

Efficacy
Generally effective for

cysteine alkylation.

High reactivity, leading

to efficient and rapid

cysteine alkylation.

[3][4]

Specificity

More specific to

cysteine residues with

less off-target

labeling.

Less specific, with

known side reactions

on other amino acids.

[1][5]

Side Reactions

Major drawback:

Significant oxidation of

methionine residues

(up to 40% of all

methionine-containing

peptides). Also causes

oxidation of

tryptophan.

Off-target alkylation of

lysine, histidine,

aspartate, glutamate,

tyrosine, and the

peptide N-terminus.

Can also cause some

methionine oxidation

(2-5%).

[1][6][7][8]

Stability
More stable in

solution.

Less stable in

solution, especially in

the presence of light.

[5]

Toxicity

Toxic if swallowed,

may cause an allergic

skin reaction, and is

suspected of

reproductive toxicity.

Toxic if swallowed,

causes skin and eye

irritation.

[9][10][11][12]

Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for

the use of chloroacetamide and iodoacetamide in proteomics sample preparation.
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Protocol 1: Cysteine Alkylation with Chloroacetamide
This protocol is adapted for a typical in-solution protein digest.

Materials:

Protein sample

100 mM Ammonium Bicarbonate (pH 8.0)

500 mM Tris(2-carboxyethyl)phosphine (TCEP) solution (neutral pH)

200 mM Chloroacetamide solution (freshly prepared)

Trypsin (or other protease)

Procedure:

Solubilization: Dissolve the protein sample (e.g., 100 µg) in 100 µL of 100 mM ammonium

bicarbonate buffer.

Reduction: Add 1 µL of 500 mM TCEP solution to a final concentration of 5 mM. Incubate at

37°C for 30 minutes to reduce disulfide bonds.

Alkylation: Add 11 µL of freshly prepared 200 mM chloroacetamide solution to a final

concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark.

Digestion: Proceed with enzymatic digestion (e.g., add trypsin at a 1:50 enzyme-to-protein

ratio and incubate overnight at 37°C).[5]

Protocol 2: Cysteine Alkylation with Iodoacetamide
This protocol is a standard procedure for proteomics sample preparation.

Materials:

Protein sample

100 mM Ammonium Bicarbonate (pH 8.0)
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100 mM Dithiothreitol (DTT)

200 mM Iodoacetamide solution (freshly prepared)

Trypsin (or other protease)

Procedure:

Solubilization: Dissolve the protein sample in 100 mM ammonium bicarbonate buffer.

Reduction: Add DTT to a final concentration of 5 mM. Incubate at 56°C for 30 minutes.

Alkylation: Cool the sample to room temperature. Add freshly prepared iodoacetamide

solution to a final concentration of 15 mM. Incubate for 30 minutes at room temperature in

the dark.

Quenching: Add DTT to a final concentration of 5 mM to quench the excess iodoacetamide.

Digestion: Proceed with enzymatic digestion.

Visualizing Workflows and Reactions
To better illustrate the processes, the following diagrams are provided in DOT language.

Protein Sample Preparation

Protein Sample Reduction of
Disulfide Bonds

 Add DTT or TCEP Cysteine Alkylation Add CAA or IAA Enzymatic Digestion Add Trypsin LC-MS/MS Analysis Inject Sample Data Analysis Process Spectra

Click to download full resolution via product page

Caption: A typical experimental workflow for bottom-up proteomics.
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Cysteine Alkylation

Common Side Reactions

Chloroacetamide

Iodoacetamide

Reduced CysteineAlkylating Agent Alkylated Cysteine

Methionine Oxidized Methionine

Lysine, Histidine, etc. Off-target Alkylation

Click to download full resolution via product page

Caption: Desired alkylation reaction and common side reactions.

Cost-Benefit Analysis Summary
N-(benzyloxy)-2-chloroacetamide (and its analogs):

Benefits:

Higher specificity for cysteine residues, resulting in fewer off-target modifications of other

amino acids.[1][5] This can simplify data analysis by reducing unexpected mass shifts.

Greater stability in solution compared to iodoacetamide.[5]

Costs/Drawbacks:

Significantly increases the oxidation of methionine and tryptophan residues, which can

complicate data interpretation and may not be suitable for studies where these

modifications are of interest.[1][6][7][8]
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Potentially higher financial cost per gram, especially for smaller quantities.

Considered toxic and may have reproductive health risks.[10][11][12]

Iodoacetamide:

Benefits:

Highly reactive, leading to efficient and rapid alkylation of cysteines.

Lower incidence of methionine oxidation compared to chloroacetamide.[1][7]

Generally more cost-effective, especially when purchased in larger quantities.

Costs/Drawbacks:

Lower specificity, leading to a higher incidence of off-target alkylation on various amino

acid residues.[2][3] This can increase the complexity of the resulting peptide mixture.

Less stable, requiring fresh preparation and protection from light.

Toxic and requires careful handling.

Conclusion
The choice between N-(benzyloxy)-2-chloroacetamide and iodoacetamide is not

straightforward and depends heavily on the specific research goals.

For studies where minimizing off-target alkylation is paramount and methionine oxidation is

not a concern, N-(benzyloxy)-2-chloroacetamide or other chloroacetamide derivatives may

be the superior choice despite the potentially higher cost. The cleaner resulting spectra could

justify the expense by saving time and resources during data analysis.

For general proteomics applications where cost-effectiveness and high reaction efficiency

are the primary drivers, iodoacetamide remains a robust and widely accepted option.

Researchers must be aware of and account for potential off-target modifications during data

analysis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.fishersci.co.uk/chemicalProductData_uk/wercs?itemCode=10071660&lang=EN
https://en.wikipedia.org/wiki/Chloroacetamide
https://chemicalsafety.ilo.org/dyn/icsc/showcard.display?p_card_id=0640
https://pubs.acs.org/doi/abs/10.1021/acs.jproteome.7b00022
https://pubmed.ncbi.nlm.nih.gov/28799334/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5500753/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5698164/
https://www.benchchem.com/product/b3371560?utm_src=pdf-body
https://www.benchchem.com/product/b3371560?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3371560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ultimately, a pilot experiment may be the most effective way to determine the optimal reagent

for a specific experimental system, balancing the trade-offs between cost, efficacy, and the

profile of side reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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